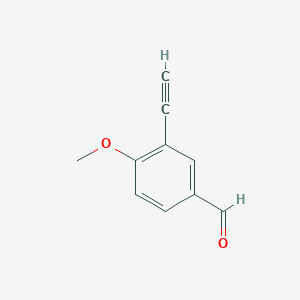

3-Ethynyl-4-methoxybenzaldehyde

Description

3-Ethynyl-4-methoxybenzaldehyde is a substituted benzaldehyde derivative featuring an ethynyl group (-C≡CH) at the 3-position and a methoxy group (-OCH₃) at the 4-position of the aromatic ring. Its molecular formula is C₁₀H₇O₂, with a molecular weight of 159.16 g/mol. The compound is synthesized via deprotection of a silyl-protected acetylene intermediate (e.g., trimethylsilylacetylene) under basic conditions (K₂CO₃ in methanol) . The ethynyl group confers reactivity toward alkyne-specific reactions, such as Sonogashira coupling or cycloadditions, making it valuable in organic synthesis and materials science.

Propriétés

IUPAC Name |

3-ethynyl-4-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2/c1-3-9-6-8(7-11)4-5-10(9)12-2/h1,4-7H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INPZFPPUSUFCNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=O)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90455707 | |

| Record name | 3-ethynyl-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90455707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160625-49-0 | |

| Record name | 3-ethynyl-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90455707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Starting Materials and Reaction Design

The synthesis typically begins with 3-bromo-4-methoxybenzaldehyde as the electrophilic partner. The ethynyl group is introduced via coupling with trimethylsilylacetylene (TMSA), a protected terminal alkyne, in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and copper iodide (CuI) as a co-catalyst. The reaction proceeds in an inert atmosphere (N₂ or Ar) to prevent oxidation of sensitive functional groups, such as the aldehyde.

Key Reaction Conditions :

-

Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF)

-

Base : Triethylamine (Et₃N) or diisopropylamine (DIPA)

-

Temperature : 50–80°C for 12–24 hours

Deprotection of Silyl-Protected Intermediates

Post-coupling, the trimethylsilyl (TMS) protecting group is removed using a fluoride source, such as tetrabutylammonium fluoride (TBAF), or a mild base like potassium carbonate (K₂CO₃) in methanol. This step yields the free ethynyl group while preserving the aldehyde functionality.

Example Procedure :

-

Combine 3-bromo-4-methoxybenzaldehyde (1.0 equiv), TMSA (1.5 equiv), Pd(PPh₃)₄ (5 mol%), and CuI (10 mol%) in THF.

-

Add Et₃N (2.0 equiv) and stir at 60°C for 18 hours.

-

Purify the silyl-protected intermediate via flash chromatography (hexane/ethyl acetate = 10:1).

-

Deprotect with K₂CO₃ (2.0 equiv) in methanol at room temperature for 2 hours.

-

Isolate the product by extraction and final purification via chromatography.

Yield and Efficiency

Optimized Sonogashira protocols achieve yields of 68–90% , depending on the halogenated precursor and reaction scale. Larger scales (>10 mmol) often require extended reaction times but maintain comparable efficiency.

Alternative Synthetic Strategies

Direct Alkynylation of 4-Methoxybenzaldehyde

In rare cases, ethynylation is performed via deprotonation of 4-methoxybenzaldehyde at the 3-position, followed by quenching with an electrophilic alkyne source. However, this method suffers from regioselectivity challenges and lower yields (~40%) due to competing side reactions.

Use of Prefunctionalized Ethynylating Agents

Compounds like ethynylmagnesium bromide can directly introduce the ethynyl group via nucleophilic addition to a carbonyl-activated aromatic ring. However, this approach is less favored due to the instability of Grignard reagents in the presence of aldehydes.

Optimization of Reaction Parameters

Catalyst Systems

Palladium catalysts dominate Sonogashira couplings, but their choice significantly impacts yield:

| Catalyst | Co-Catalyst | Solvent | Yield (%) |

|---|---|---|---|

| Pd(PPh₃)₄ | CuI | THF | 85 |

| PdCl₂(PPh₃)₂ | CuI | DMF | 78 |

| Pd(OAc)₂ | CuI | Toluene | 65 |

Insight : Bulky phosphine ligands (e.g., PPh₃) enhance stability and prevent palladium aggregation, improving catalytic activity.

Solvent and Temperature Effects

-

Polar Aprotic Solvents : DMF accelerates oxidative addition but may promote aldehyde oxidation.

-

Elevated Temperatures : Reactions above 60°C reduce coupling times but risk decomposition of the aldehyde group.

Characterization and Quality Control

Spectroscopic Analysis

Chromatographic Purity

Flash chromatography using hexane/ethyl acetate gradients (10:1 to 5:1) effectively separates the product from by-products like homocoupled alkynes (Glaser by-products). HPLC analysis with a C18 column and UV detection at 254 nm confirms ≥95% purity.

Industrial Production Feasibility

Scaling Sonogashira couplings requires addressing:

-

Catalyst Cost : Recycling palladium via immobilized catalysts or aqueous biphasic systems.

-

Purification Challenges : Continuous chromatography systems for large-scale separations.

-

Safety : Handling terminal alkynes under inert conditions to prevent explosive side reactions.

Challenges and Limitations

-

Aldehyde Oxidation : The electron-rich aldehyde is prone to oxidation, necessitating strict anaerobic conditions.

-

By-Product Formation : Homocoupling of alkynes (e.g., diynes) reduces yields, especially with excess terminal alkynes.

Analyse Des Réactions Chimiques

Types of Reactions

3-Ethynyl-4-methoxybenzaldehyde undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The methoxy group activates the benzene ring towards electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Nucleophilic Addition: The aldehyde group can undergo nucleophilic addition reactions with nucleophiles like Grignard reagents to form secondary alcohols.

Common Reagents and Conditions

Sonogashira Coupling: Palladium catalyst, copper co-catalyst, ethynylating agent, inert atmosphere.

Nucleophilic Addition: Grignard reagents, organolithium reagents.

Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

Electrophilic Aromatic Substitution: Substituted benzaldehydes.

Nucleophilic Addition: Secondary alcohols.

Oxidation: Carboxylic acids.

Applications De Recherche Scientifique

Chemical Biology

3-Ethynyl-4-methoxybenzaldehyde is utilized as a selective modifier of peptides and proteins. It specifically targets the N-terminal region, enhancing the stability and activity of certain peptides in enzymatic assays. This modification is crucial for developing bioconjugates with tailored properties, particularly in drug delivery systems and therapeutic agents.

Organic Synthesis

The compound serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo nucleophilic attack on the aldehyde carbon allows for stable adduct formations, which can be further manipulated to create diverse chemical entities. This property is particularly valuable in the development of new materials and pharmaceuticals .

Medicinal Chemistry

Research indicates that derivatives of this compound exhibit cytotoxic properties against various cancer cell lines, suggesting potential applications in cancer therapy. The compound's structural features facilitate interactions with biological molecules, which can lead to the development of novel anticancer agents .

Comparative Analysis of Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Ethynyl-4-methoxybenzaldehyde | Similar ethynyl and methoxy groups | Exhibits different reactivity patterns |

| 4-Ethynylphenol | Contains an ethynyl group on a phenolic ring | More polar due to hydroxyl group |

| This compound | Ethynyl and methoxy groups on different positions | May exhibit distinct biological activities |

This table illustrates how variations in substitution patterns can influence the reactivity and biological activity of these compounds.

Case Study 1: Cancer Cell Line Studies

A study investigated the cytotoxic effects of various derivatives of this compound on human cancer cell lines. The results demonstrated that specific modifications to the compound enhanced its potency against breast cancer cells, indicating its potential as a lead compound for further drug development.

Case Study 2: Bioconjugate Development

In another research project, scientists utilized this compound to create bioconjugates for targeted drug delivery. The ability to selectively modify peptides allowed for the development of conjugates that could effectively deliver chemotherapeutic agents directly to cancer cells, minimizing side effects on healthy tissues.

Mécanisme D'action

The mechanism of action of 3-ethynyl-4-methoxybenzaldehyde in chemical reactions involves:

Electrophilic Aromatic Substitution: The methoxy group activates the benzene ring, making it more susceptible to attack by electrophiles.

Nucleophilic Addition: The aldehyde group undergoes nucleophilic attack, forming a tetrahedral intermediate, which then collapses to form the final product.

Comparaison Avec Des Composés Similaires

Substituent Variations and Molecular Properties

The table below compares key structural and molecular features of 3-Ethynyl-4-methoxybenzaldehyde with its analogues:

Reactivity and Functional Group Analysis

- Ethynyl vs. Alkyl/Alkoxy Groups : The ethynyl group in this compound enables participation in click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition), unlike methyl or ethoxy substituents in analogues like 4-Methoxy-3-methylbenzaldehyde or 4-Ethoxy-3-methoxybenzaldehyde. This makes it a versatile building block for polymers or bioconjugates .

- Electron-Donating Effects : The methoxy group at position 4 directs electrophilic substitution to the ortho/para positions, similar to other methoxy-substituted benzaldehydes. However, the ethynyl group introduces steric and electronic effects that alter reactivity compared to bulkier substituents like morpholinylethoxy .

Activité Biologique

3-Ethynyl-4-methoxybenzaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by research findings and case studies.

Chemical Structure and Properties

This compound features an ethynyl group and a methoxy substituent attached to a benzaldehyde framework. Its chemical formula is C10H10O2, and it exhibits both alkyne and aldehyde functionalities, contributing to its reactivity in various biological contexts.

Synthesis

The compound can be synthesized through several methods, including:

- Sonogashira Coupling : This method involves the coupling of an appropriate aryl halide with an alkyne in the presence of a palladium catalyst.

- Reduction Reactions : Various reduction techniques can be employed to modify precursor compounds into this compound.

Biological Activities

Research has demonstrated that this compound exhibits a range of biological activities:

1. Anticancer Properties

Studies indicate that derivatives of this compound possess cytotoxic effects against various cancer cell lines. For instance, one study reported significant inhibition of cell proliferation in breast and colon cancer cells, suggesting its potential as a chemotherapeutic agent .

2. Enzyme Inhibition

The compound has been identified as a selective inhibitor of certain enzymes, particularly butyrylcholinesterase (BuChE). This activity is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's disease. The inhibition mechanism often involves the formation of stable adducts with the enzyme .

3. Antimicrobial Activity

Research has shown that this compound exhibits antimicrobial properties against various bacterial strains. Its Minimum Inhibitory Concentration (MIC) values indicate effectiveness comparable to established antimicrobial agents .

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on human breast cancer cells (MCF-7). The results demonstrated a dose-dependent reduction in cell viability, with IC50 values around 20 µM after 48 hours of treatment. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.

Case Study 2: Enzyme Inhibition

In another study focusing on enzyme inhibition, this compound showed BuChE inhibitory activity with an IC50 value of approximately 15 µM. This activity was attributed to its ability to form covalent bonds with the active site serine residue of the enzyme .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Biological Activity | IC50 Value (µM) |

|---|---|---|

| This compound | Anticancer, BuChE inhibition | ~15 |

| 2-Ethynyl-4-methoxybenzaldehyde | Moderate anticancer activity | ~25 |

| 4-Ethynylphenol | Antimicrobial | ~30 |

Q & A

Q. What synthetic methodologies are effective for preparing 3-Ethynyl-4-methoxybenzaldehyde in laboratory settings?

A common approach involves introducing the ethynyl group to a pre-functionalized benzaldehyde scaffold. For example:

- Step 1 : Start with 4-methoxybenzaldehyde derivatives (e.g., 3-bromo-4-methoxybenzaldehyde).

- Step 2 : Use a Sonogashira coupling reaction with terminal alkynes (e.g., trimethylsilylacetylene) in the presence of a palladium catalyst (Pd(PPh₃)₄) and copper iodide (CuI) to form the ethynyl group .

- Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via TLC or HPLC .

- Key Considerations : Maintain inert conditions (N₂/Ar) to prevent aldehyde oxidation. Monitor reaction progress using GC-MS or NMR .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- NMR Spectroscopy :

- ¹H NMR : Expect signals for the aldehyde proton (~10 ppm), aromatic protons (6.5–8.5 ppm), and methoxy group (~3.8 ppm). Ethynyl protons (if terminal) appear as a singlet near 2.5–3.5 ppm .

- ¹³C NMR : Aldehyde carbon (~190 ppm), ethynyl carbons (70–90 ppm for sp-hybridized carbons), and methoxy carbon (~55 ppm) .

- IR Spectroscopy : Strong C≡C stretch (~2100 cm⁻¹) and aldehyde C=O stretch (~1700 cm⁻¹) .

- Mass Spectrometry (MS) : Molecular ion peak (M⁺) at m/z corresponding to C₁₀H₈O₂ (calculated: 160.05). Fragmentation patterns should confirm the ethynyl and methoxy substituents .

Q. What are the solubility and stability considerations for handling this compound?

-

Solubility :

Solvent Solubility (mg/mL) Ethanol >50 (freely soluble) DCM/THF >100 Water <1 (poor solubility) -

Stability :

- Store under inert gas at –20°C to prevent aldehyde oxidation .

- Avoid prolonged exposure to light or moisture, which may degrade the ethynyl group .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the ethynyl group’s LUMO may favor nucleophilic attack in Pd-catalyzed couplings .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., DMF vs. THF) to optimize catalytic efficiency .

- Validation : Compare computational results with experimental kinetic data (e.g., reaction rates measured via UV-Vis or NMR) .

Q. What strategies resolve contradictions between theoretical predictions and experimental data for reaction pathways?

- Case Study : If DFT predicts ethynyl group participation in a reaction, but experimental yields are low:

- Hypothesis : Competing side reactions (e.g., aldehyde oxidation or ethynyl dimerization).

- Testing :

Use radical scavengers (e.g., TEMPO) to inhibit oxidation .

Q. What design considerations are critical when incorporating this compound into multi-step syntheses?

- Protection Strategies :

- Compatibility : Ensure downstream reactions (e.g., cycloadditions) tolerate the ethynyl group’s high reactivity. Pre-screen conditions with model compounds .

- Scalability : Optimize purification steps (e.g., switch from column chromatography to crystallization for larger batches) .

Data Contradiction Analysis

Q. How to address discrepancies in reported spectroscopic data for this compound?

- Scenario : Conflicting ¹H NMR shifts for the ethynyl proton.

- Root Cause : Solvent polarity or concentration effects.

- Resolution :

Safety and Handling

Q. What safety protocols are essential for handling this compound?

- Hazards : Irritant (eyes/skin), potential sensitizer.

- Precautions :

- Use fume hoods and PPE (nitrile gloves, lab coat, safety goggles) .

- Store separately from strong oxidizers (e.g., peroxides) .

- Emergency Measures :

- Skin contact: Wash with soap/water for 15 minutes .

- Inhalation: Move to fresh air; seek medical attention if respiratory distress occurs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.